molecular formula C23H27N5O4 B11254049 N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxin-6-amine

N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B11254049
M. Wt: 437.5 g/mol
InChI Key: ZGUNBKYLWICYJI-UHFFFAOYSA-N
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Description

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Tetrazole Ring: This can be achieved by reacting 3,4-dimethoxyphenylhydrazine with sodium azide under acidic conditions.

    Cyclohexylation: The tetrazole derivative is then reacted with cyclohexyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Benzodioxin Ring: This step involves the reaction of the cyclohexyl-tetrazole intermediate with catechol in the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the tetrazole ring would produce amines.

Scientific Research Applications

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient due to its diverse functional groups.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxan-6-amine: Shares the benzodioxin ring structure but lacks the tetrazole and cyclohexyl groups.

    3,4-Dimethoxyphenylhydrazine: Contains the dimethoxyphenyl group but lacks the tetrazole and benzodioxin rings.

    Cyclohexyl bromide: Contains the cyclohexyl group but lacks the tetrazole and benzodioxin rings.

Uniqueness

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H27N5O4

Molecular Weight

437.5 g/mol

IUPAC Name

N-[1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-amine

InChI

InChI=1S/C23H27N5O4/c1-29-18-9-7-17(15-20(18)30-2)28-22(25-26-27-28)23(10-4-3-5-11-23)24-16-6-8-19-21(14-16)32-13-12-31-19/h6-9,14-15,24H,3-5,10-13H2,1-2H3

InChI Key

ZGUNBKYLWICYJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NC4=CC5=C(C=C4)OCCO5)OC

Origin of Product

United States

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